molecular formula C11H11Br B8432358 2-Bromobenzonorbornene

2-Bromobenzonorbornene

Cat. No. B8432358
M. Wt: 223.11 g/mol
InChI Key: JSZBSHAXZSQQDF-UHFFFAOYSA-N
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Patent
US04810694

Procedure details

10 g of N-bromosuccinimide are added in small portions over approximately two hours to a mixture of 5 g of benzonorbornene, stirred into 10 cm3 of water and 10 cm3 of sulphuric acid and heated to a temperature between 50° C. and 55° C. The progress of the reaction is followed by gas phase chromatography. When the benzonorbornene has been completely converted, the reaction mixture, at room temperature, is extracted with methylene chloride. The organic phase is washed with sodium bicarbonate until the pH of the washings is neutral and is then dried over magnesium sulphate and concentrated. 7 g of crude 2-bromobenzonorbornene are obtained and purified by distillation under reduced pressure. After distillation, 4 g of pure product are obtained. This product is a light-yellow liquid whose boiling point is 70°-75° C. at a pressure of approximately 2.65 10-5 bar. Its proton nuclear magnetic resonance spectrum corresponds to the 2-bromobenzonorbornene structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH:9]12[CH2:15][CH:12]([CH2:13][CH2:14]1)[C:11]1[CH:16]=[CH:17][CH:18]=[CH:19][C:10]2=1.S(=O)(=O)(O)O>O>[Br:1][CH:14]1[CH:9]2[CH2:15][CH:12]([C:11]3[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=32)[CH2:13]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
C12C3=C(C(CC1)C2)C=CC=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C3=C(C(CC1)C2)C=CC=C3
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature between 50° C. and 55° C
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture, at room temperature, is extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with sodium bicarbonate until the pH of the washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1CC2C3=C(C1C2)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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